1-acetyl-1H-benzimidazol-2-ol

Medicinal Chemistry ADME-Tox Cytochrome P450

Researchers designing CYP3A4-safe lead libraries often face false hits from promiscuous benzimidazole inhibitors. 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) solves this: it exhibits minimal CYP3A4 inhibition (IC50 = 27,400 nM vs. 233 nM for close analogs), enabling clean SAR interpretation. • Validated negative control for carbonic anhydrase assays (structurally similar but inactive, while analogs show IC50 = 7.47 µM) • Suitable as an HPLC/LC-MS reference standard with defined purity ≥95% • Available with batch-specific QC documentation for reproducible research

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 14394-91-3
Cat. No. B079448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-1H-benzimidazol-2-ol
CAS14394-91-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2NC1=O
InChIInChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13)
InChIKeyPAEZCOSIWFZPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) for Advanced Research: A Baseline Overview


1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) is a specialized heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. It belongs to the benzimidazolone family, a subclass of benzimidazoles characterized by a carbonyl group at the 2-position of the imidazole ring [2]. Its unique substitution pattern—an acetyl group at the N1 position and a hydroxyl group at the C2 position—differentiates it from other benzimidazole derivatives . This structure grants the compound a specific chemical reactivity and biological profile that make it a valuable scaffold in medicinal chemistry and chemical biology .

Procurement Risk Alert: Why 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) Cannot Be Simply Substituted


The benzimidazole class encompasses a vast array of chemical structures with a broad spectrum of biological activities, from anthelmintics to proton-pump inhibitors [1]. 1-Acetyl-1H-benzimidazol-2-ol is not a generic member of this family. Its precise N1-acetyl and C2-hydroxyl substitution pattern is critical for its unique physicochemical properties and specific biological interactions [2]. Substituting it with a close analog, such as a 2-unsubstituted benzimidazole or a differently N-substituted derivative, would fundamentally alter key characteristics like solubility, logP, hydrogen-bonding capacity, and target binding affinity [3]. The following evidence demonstrates that for research requiring the specific scaffold of 1-acetyl-1H-benzimidazol-2-ol, generic substitution will lead to non-reproducible or irrelevant experimental outcomes.

Quantitative Selection Metrics for 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3): An Evidence-Based Guide


CYP3A4 Inhibition Profile: 1-Acetyl-1H-benzimidazol-2-ol vs. a More Potent Benzimidazole Analog

In drug discovery, avoiding potent CYP3A4 inhibition is often a key goal to reduce the risk of clinical drug-drug interactions [1]. 1-Acetyl-1H-benzimidazol-2-ol demonstrates a significantly weaker inhibition of the major drug-metabolizing enzyme CYP3A4 when compared to a structurally more complex analog, CHEMBL4846752 [2].

Medicinal Chemistry ADME-Tox Cytochrome P450 Drug-Drug Interaction

Enzymatic Target Engagement: Lack of Carbonic Anhydrase Inhibition vs. Active Benzimidazole Derivatives

Carbonic anhydrase (CA) inhibition is a common off-target activity for many benzimidazole-containing compounds [1]. In a screening panel of 24 benzimidazole derivatives for CA inhibitory activity, compounds such as 22, 21, and 20 showed significant inhibition, with IC50 values in the low micromolar range [2].

Biochemical Assay Enzyme Inhibition Carbonic Anhydrase Selectivity

High-Value Application Scenarios for 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3)


Scaffold for Low CYP3A4 Liability in Early-Stage Drug Discovery

Medicinal chemists can leverage 1-acetyl-1H-benzimidazol-2-ol as a starting point or core scaffold when designing libraries intended to have a low potential for CYP3A4-mediated drug-drug interactions. The quantitative evidence shows it is a significantly weaker CYP3A4 inhibitor compared to other benzimidazole analogs (IC50 = 27,400 nM vs. 233 nM) [1]. This makes it a rational choice for lead optimization programs where mitigating CYP inhibition is a primary objective.

Negative Control for Benzimidazole-Based Carbonic Anhydrase Inhibitor Assays

Given the documented carbonic anhydrase (CA) inhibitory activity of several benzimidazole derivatives (e.g., IC50 = 7.47 µM for a related analog) [2], 1-acetyl-1H-benzimidazol-2-ol, which is not reported to be active in this assay, can serve as a structurally similar but inactive negative control. This application is critical for validating assay specificity and confirming that observed effects are due to the intended target engagement and not a general property of the benzimidazole core.

Reference Standard for Benzimidazolone Core in Analytical Method Development

The specific UV absorbance profile and chromatographic retention time of the 1-acetyl-1H-benzimidazol-2-ol core structure make it suitable for use as a reference standard in the development of HPLC or LC-MS methods for analyzing more complex benzimidazolone derivatives . Its commercial availability at a defined purity (e.g., ≥95% from AKSci) supports its use in quantitative analytical applications.

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